molecular formula C16H21N3O2S B6434905 6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine CAS No. 2549013-14-9

6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine

Cat. No. B6434905
CAS RN: 2549013-14-9
M. Wt: 319.4 g/mol
InChI Key: VEPNWSYEAGGVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine, or 6-TBMSPMA, is a novel compound that has been studied extensively in recent years. Its unique properties make it an attractive candidate for a variety of applications in the scientific research field.

Mechanism of Action

The mechanism of action of 6-TBMSPMA is not yet fully understood. However, it is believed to interact with proteins by forming hydrogen bonds with the side chains of amino acid residues. This interaction is thought to alter the conformation of the protein and thus, its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-TBMSPMA are not yet fully understood. However, it is believed to have an effect on the activity of certain enzymes, such as acetylcholinesterase. Additionally, it has been found to inhibit the growth of certain bacteria, such as Escherichia coli, and to have a cytotoxic effect on certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 6-TBMSPMA in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is highly stable in aqueous solutions. Additionally, it is not toxic to humans, making it a safe compound to work with. However, its mechanism of action is not yet fully understood, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for 6-TBMSPMA. It could be further studied to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used to develop new inhibitors of enzymes and to study the structure and function of other proteins. Additionally, it could be used to develop new drugs and treatments for diseases such as HIV and cancer. Finally, it could be used to develop new diagnostic tests and treatments for bacterial infections.

Synthesis Methods

6-TBMSPMA was first synthesized in a three-step process. First, 4-methanesulfonylphenyl-2-methylpyrimidine-4-amine was synthesized from the reaction of 4-methanesulfonylphenyl-2-methylpyrimidine and triethylamine. This was followed by the reaction of 4-methanesulfonylphenyl-2-methylpyrimidine-4-amine with tert-butyl bromide to form 6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine. Finally, the compound was purified by recrystallization.

Scientific Research Applications

6-TBMSPMA has been studied extensively in recent years. It has been found to be a valuable tool for studying the structure and function of proteins. For example, it has been used to study the structure of the human immunodeficiency virus (HIV) protease and the mechanism of action of its inhibitors. Additionally, it has been used to study the structure and function of the enzyme acetylcholinesterase and its inhibitors.

properties

IUPAC Name

6-tert-butyl-2-methyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-17-14(16(2,3)4)10-15(18-11)19-12-6-8-13(9-7-12)22(5,20)21/h6-10H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPNWSYEAGGVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-butyl-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine

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